molecular formula C23H22FN3O3 B1662124 Anlotinib CAS No. 1058156-90-3

Anlotinib

Número de catálogo: B1662124
Número CAS: 1058156-90-3
Peso molecular: 407.4 g/mol
Clave InChI: KSMZEXLVHXZPEF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Anlotinib is synthesized through a multi-step process involving the formation of key intermediates and their subsequent coupling reactions. The synthetic route typically involves the preparation of a quinoline derivative, which is then coupled with an indole derivative under specific reaction conditions . The final product is obtained through purification and crystallization steps.

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Análisis De Reacciones Químicas

Kinase Inhibition Profile

Anlotinib is a multi-target tyrosine kinase inhibitor (TKI) with high selectivity for VEGFR2, VEGFR3, c-Kit, PDGFRβ, and FGFRs. Its chemical reactivity is characterized by potent enzymatic inhibition, as demonstrated in preclinical studies.

KinaseIC₅₀ (nmol/L)This compound vs. Sunitinib Comparison
VEGFR20.2 ± 0.15x more potent than sunitinib
VEGFR30.7 ± 0.122x more potent than sunitinib
PDGFRβ115.0 ± 62.015x less potent than sunitinib
c-Kit14.8 ± 2.5Comparable to sunitinib
EGFR, HER2, c-Met>2000No detectable activity

Key Insight : this compound exhibits exceptional potency against VEGFR2/3 and c-Kit, critical for anti-angiogenic and anti-tumor effects, while showing minimal activity against EGFR and HER2 .

Molecular Binding Mechanisms

This compound’s chemical interactions are mediated through deep binding in kinase ATP pockets:

  • VEGFR2 : Forms hydrogen bonds with hinge residues Cys919 and Glu917. The indole group occupies a deeper hydrophobic region compared to sunitinib, enhancing potency .

  • c-Kit : Similar binding to VEGFR2’s hydrophobic region, but with lower selectivity due to structural differences in the ATP-binding pocket .

Molecular dynamics simulations confirm dual inhibition of upstream kinases (e.g., VEGFR2, PDGFRβ) and downstream effectors (e.g., ERK, Akt), disrupting multiple signaling cascades .

Pharmacokinetic and Metabolic Pathways

This compound undergoes extensive hepatic metabolism:

  • Primary Enzymes : CYP3A4 is the major catalyst for oxidative metabolism.

  • Metabolic Stability :

    • Human liver microsomes: Rapid metabolism (half-life < 10 min).

    • Cross-species comparison: Greater metabolic stability in rats and dogs vs. humans .

  • Drug-Drug Interactions : Inhibits CYP3A4 and CYP1A2 (IC₅₀ = 10–50 μmol/L), suggesting potential interactions with co-administered drugs .

Metabolomics and Downstream Effects

Longitudinal pharmacometabonomics studies reveal this compound-induced metabolic shifts:

  • Key Metabolites : Glycodeoxycholic acid (AUC-ROC = 0.847) and NG, NG-dimethylarginine (AUC-ROC = 0.814) serve as biomarkers for efficacy and proteinuria risk .

  • Pathway Disruption :

    • Amino acid metabolism (alanine, aspartate, glutamate)

    • Energy metabolism (citrate cycle, steroid hormone biosynthesis) .

These alterations reflect this compound’s systemic impact on tumor-associated metabolic networks .

Anti-Angiogenic Activity

This compound’s chemical reactivity directly inhibits endothelial cell migration and tube formation:

  • HUVEC Migration : IC₅₀ = 0.1 nmol/L (VEGF-stimulated) .

  • Aortic Ring Assay : Near-complete microvessel inhibition at 100 nmol/L .

This anti-angiogenic effect is mediated through sustained VEGFR2 inhibition, disrupting endothelial cell signaling .

Aplicaciones Científicas De Investigación

Non-Small Cell Lung Cancer (NSCLC)

Anlotinib has shown significant efficacy as a second-line treatment for NSCLC. In a study involving patients who had previously undergone two lines of chemotherapy, this compound demonstrated a median progression-free survival (PFS) of 4.1 months compared to 0.7 months for placebo .

  • Efficacy : this compound improved overall survival (OS) rates significantly, leading to its incorporation into treatment guidelines for NSCLC .
  • Combination Therapy : It is often used in combination with other treatments such as chemotherapy or immunotherapy to enhance efficacy .

Small Cell Lung Cancer (SCLC)

This compound has been evaluated as both a first-line maintenance therapy and a second-line treatment for SCLC. A real-world study reported that patients receiving this compound had improved PFS and OS compared to those receiving standard therapies .

  • Study Findings : In a cohort of 109 patients, significant improvements were noted in both short-term efficacy and survival outcomes when this compound was used as part of the treatment regimen .

Soft Tissue Sarcoma (STS)

This compound has been investigated as a first-line treatment for advanced STS, particularly liposarcoma. In a recent clinical trial, the median PFS was reported at 6.83 months, with an overall response rate indicating stable disease in many patients .

  • Clinical Trial Data : The trial enrolled 40 patients and found that 67.5% achieved disease control, showcasing this compound's potential as a viable option for patients not eligible for cytotoxic chemotherapy .

Differentiated Thyroid Carcinoma (DTC)

In patients with locally advanced or metastatic RAIR-DTC, this compound showed promising results with a median PFS of 40.5 months compared to 8.4 months for placebo . This highlights its effectiveness in a challenging patient population.

  • Safety Profile : While the treatment was well-tolerated, some patients experienced adverse events such as hypertension and proteinuria .

Case Study: Long-Term Survival in NSCLC

A notable case involved a 77-year-old male patient diagnosed with stage IIIB squamous cell lung carcinoma who achieved long-term survival on this compound combined with platinum-based chemotherapy followed by monotherapy maintenance. This case illustrates the potential of this compound to provide extended disease control even in elderly patients without driver mutations .

Summary Table of this compound Applications

Cancer TypeIndicationMedian PFSResponse Rate
Non-Small Cell Lung CancerSecond-line therapy4.1 monthsSignificant improvement
Small Cell Lung CancerFirst-line maintenanceNot specifiedImproved survival
Soft Tissue SarcomaFirst-line therapy6.83 monthsDCR of 67.5%
Differentiated Thyroid CarcinomaLocally advanced/metastatic RAIR-DTC40.5 monthsNot specified

Mecanismo De Acción

Anlotinib exerts its effects by inhibiting the activity of multiple tyrosine kinase receptors. It blocks the signaling pathways of vascular endothelial growth factor receptors, fibroblast growth factor receptors, platelet-derived growth factor receptors, and c-kit . This inhibition leads to reduced tumor cell proliferation, angiogenesis, and metastasis. The molecular targets and pathways involved include the PI3K/AKT, RAS/MAPK, and PLCγ/PKC pathways .

Actividad Biológica

Anlotinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that has gained recognition for its significant anti-tumor activity, particularly in various types of cancer, including non-small cell lung cancer (NSCLC), soft tissue sarcoma, and medullary thyroid cancer. This article explores the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and notable case studies.

This compound primarily exerts its biological effects through the inhibition of several key signaling pathways associated with tumor growth and angiogenesis:

  • VEGFR Inhibition : this compound selectively inhibits vascular endothelial growth factor receptor 2 (VEGFR2), which plays a critical role in angiogenesis. Preclinical studies have demonstrated that this compound can suppress VEGF-induced endothelial cell proliferation with an IC50 of 0.0002 μmol/L, significantly outperforming other inhibitors like sunitinib and sorafenib .
  • Inhibition of Other RTKs : In addition to VEGFR2, this compound also inhibits fibroblast growth factor receptors (FGFR1-3) and platelet-derived growth factor receptor alpha (PDGFRα). This broad-spectrum inhibition contributes to its anti-angiogenic properties and tumor growth suppression .
  • Downstream Signaling Pathways : this compound impacts downstream signaling pathways such as PI3K/AKT, RAS/MAPK, and PLCγ/PKC. These pathways are crucial for cell proliferation and survival, indicating that this compound can effectively block oncogenic signals from activated receptors .

Clinical Trials

  • NSCLC Trials : A phase 2 trial involving 437 patients with advanced NSCLC showed that this compound significantly improved progression-free survival (PFS) and overall survival compared to placebo. The survival rates at 6, 12, and 18 months were notably higher in the this compound group .
    TimepointThis compound Group Survival RatePlacebo Group Survival Rate
    6 months70.6%52.8%
    12 months40.0%27.8%
    18 months26.2%22.7%
  • Soft Tissue Sarcoma : this compound has been evaluated in patients with soft tissue sarcoma, showing promising results in terms of overall response rates and disease control rates .
  • Medullary Thyroid Cancer : In a phase IIB trial for medullary thyroid cancer (MTC), this compound achieved an overall response rate (ORR) of 48.4%, demonstrating its potential as a treatment option for this rare disease .

Case Studies

A notable case involved a 77-year-old male patient with stage IIIB squamous cell lung carcinoma who achieved long-term survival while on this compound therapy. After nearly three years of treatment, the patient maintained a good performance status and experienced significant disease control .

Safety Profile

This compound is generally well tolerated; however, common treatment-related adverse events (TRAEs) include:

  • Palmar-plantar erythrodysesthesia syndrome
  • Proteinuria
  • Hypertriglyceridemia

These side effects were reported at varying rates across clinical trials but did not significantly deter treatment adherence .

Propiedades

IUPAC Name

1-[[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinolin-7-yl]oxymethyl]cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O3/c1-13-9-15-16(27-13)3-4-19(22(15)24)30-18-5-8-26-17-11-21(20(28-2)10-14(17)18)29-12-23(25)6-7-23/h3-5,8-11,27H,6-7,12,25H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMZEXLVHXZPEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1058156-90-3
Record name Anlotinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1058156903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anlotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11885
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Catequentinib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKF8S4C432
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Anlotinib
Reactant of Route 2
Anlotinib
Reactant of Route 3
Anlotinib
Reactant of Route 4
Anlotinib
Reactant of Route 5
Anlotinib
Reactant of Route 6
Anlotinib

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.